molecular formula C10H13NO3 B2542297 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid CAS No. 2309467-57-8

5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid

Cat. No.: B2542297
CAS No.: 2309467-57-8
M. Wt: 195.218
InChI Key: XCZQOLZVLAYZCC-UHFFFAOYSA-N
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Description

5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid is a nicotinic acid derivative presented for research and development purposes. Compounds based on the pyridine-3-carboxylic acid (nicotinic acid) scaffold are of significant interest in medicinal and materials chemistry . Derivatives of nicotinic acid are frequently investigated for their diverse biological activities, which can include antitumor, antimicrobial, and anti-inflammatory properties, making them valuable scaffolds in pharmaceutical research . Furthermore, such carboxylic acid-functionalized pyridines are valuable precursors in organic synthesis. They are commonly used as building blocks for the creation of more complex molecules, including hydrazones and Schiff bases, which have applications in developing sensors, ligands for metal complexes, and non-linear optical materials . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZQOLZVLAYZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CN=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

  • Esterification of 5-Hydroxynicotinic Acid :
    Protection of the carboxylic acid is achieved by treating 5-hydroxynicotinic acid with methanol under acidic conditions, yielding methyl 5-hydroxynicotinate. This step prevents undesirable side reactions during subsequent alkylation.

  • Mitsunobu Alkylation :
    Methyl 5-hydroxynicotinate reacts with tert-butanol in the presence of Tsunoda’s reagent and triphenylphosphine. The reaction proceeds via an oxyphosphonium intermediate, enabling efficient etherification at position 5. Optimal conditions include tetrahydrofuran (THF) as the solvent and temperatures ranging from 0°C to room temperature.

  • Ester Hydrolysis :
    The methyl ester is hydrolyzed using aqueous sodium hydroxide, yielding the target carboxylic acid. This step achieves quantitative conversion under mild conditions (60°C, 1 hour).

Key Data :

Step Reagents/Conditions Yield (%)
Esterification Methanol, H2SO4, reflux, 6 hr 85–90
Mitsunobu Alkylation tert-Butanol, Tsunoda’s reagent, PPh3, THF 65–70
Hydrolysis 1M NaOH, THF/MeOH, 60°C, 1 hr >95

Advantages and Limitations

  • Advantages : High regioselectivity, compatibility with sterically hindered alcohols.
  • Limitations : Requires specialized reagents (Tsunoda’s reagent), moderate yields in alkylation step.

Nucleophilic Aromatic Substitution (SNAr)

While less common, SNAr offers an alternative route if the pyridine ring is sufficiently activated. This method is theoretically viable due to the electron-withdrawing effect of the carboxylic acid at position 3, which enhances reactivity at position 5.

Synthetic Pathway

  • Halogenation :
    5-Halonicotinic acid (e.g., 5-bromo or 5-fluoro) is synthesized via directed ortho-metalation or nitration/reduction sequences.

  • Substitution with tert-Butoxide :
    The halogenated intermediate reacts with potassium tert-butoxide under heated conditions (80–100°C) in dimethylformamide (DMF). Copper(I) iodide may catalyze the reaction.

Key Data :

Step Reagents/Conditions Yield (%)
Halogenation N-Bromosuccinimide, DMF, 0°C to rt 50–60
SNAr KOtBu, CuI, DMF, 80°C, 24 hr 30–40

Challenges

  • Low yields due to competing side reactions (e.g., hydrolysis of the halogen).
  • Limited applicability unless strong electron-withdrawing groups are present.

Williamson Ether Synthesis

This classical approach involves deprotonation of the phenolic oxygen followed by alkylation. While straightforward, it is less effective for tertiary alkyl halides due to steric hindrance.

Synthetic Pathway

  • Ester Protection :
    As in Method 1, the carboxylic acid is protected as a methyl ester.

  • Alkylation :
    Methyl 5-hydroxynicotinate is treated with tert-butyl bromide in the presence of a strong base (e.g., NaH) in DMF.

  • Deprotection :
    The ester is hydrolyzed under basic conditions.

Key Data :

Step Reagents/Conditions Yield (%)
Alkylation tert-Butyl bromide, NaH, DMF, rt, 12 hr 20–30

Limitations

  • Poor yields due to steric bulk of tert-butyl bromide.
  • Competing elimination reactions.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Cost Efficiency
Mitsunobu Alkylation 65–70 High Moderate Low
SNAr 30–40 Moderate Low Moderate
Williamson Ether 20–30 Low High High

Experimental Optimization Insights

  • Solvent Effects : THF outperforms DMF in Mitsunobu reactions by reducing side product formation.
  • Temperature Control : Maintaining 0°C during reagent addition minimizes exothermic side reactions.
  • Catalyst Screening : Copper(I) iodide in SNAr improves yields by 15% but requires rigorous moisture exclusion.

Emerging Approaches

Recent advances in continuous-flow chemistry (e.g., in situ HBr-mediated ester hydrolysis) could be adapted for telescoped synthesis. For example, integrating Mitsunobu alkylation with flow-based ester hydrolysis may enhance throughput and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different pyridine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce different pyridine derivatives .

Scientific Research Applications

5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Drug Discovery: It is used as a building block in the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Catalysis: It is employed as a catalyst in certain chemical reactions to enhance reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups Notable Properties
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid (Target) C10H13NO3 211.22 g/mol tert-butoxy (5), carboxylic acid (3) Ether, carboxylic acid High lipophilicity, steric bulk
5-[(tert-butoxy)carbonyl]-2-methyl-pyrazolo[4,3-c]pyridine-3-carboxylic acid C13H19N3O4 281.31 g/mol tert-butoxycarbonyl (5), methyl (2) Carbamate, carboxylic acid Increased rigidity (pyrazolo ring)
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid C12H9ClN2O3 276.67 g/mol Chloro (5), pyridinyloxy (2) Halogen, ether, carboxylic acid Electrophilic character, π-π interactions
5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid C11H14N2O4 238.24 g/mol tert-butoxycarbonylamino (5) Urea, carboxylic acid Hydrogen-bonding capability
5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid C10H14N2O2 194.23 g/mol Methyl(isopropyl)amino (5) Secondary amine, carboxylic acid Enhanced solubility (polar amine)
6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid C13H10FNO3 247.23 g/mol Fluorophenyl (6), methoxy (2) Aromatic, ether, carboxylic acid Planar structure, potential π-stacking

Biological Activity

5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid, also known as a pyridine derivative, has gained attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid is synthesized through the reaction of pyridine derivatives with tert-butyl alcohol, often catalyzed by acids or bases to enhance the yield and purity of the product. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a tert-butyl ether group and a carboxylic acid functional group.

PropertyValue
IUPAC Name5-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxylic acid
Molecular FormulaC10H13NO3
Molecular Weight197.22 g/mol
CAS Number2309467-57-8

The biological activity of 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid is attributed to its ability to interact with various biological targets within cells. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to significant changes in cellular processes, including signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid demonstrates both antibacterial and antifungal activities. Its effectiveness against various microbial strains makes it a candidate for further exploration in drug development.

Pharmacological Applications

The compound has been investigated for its potential use in drug discovery, particularly as a building block for synthesizing pharmaceuticals targeting specific diseases. Its structural features allow for modifications that can enhance its therapeutic efficacy.

Case Studies

  • Antibacterial Efficacy : A study conducted on several pyridine derivatives found that certain modifications led to increased antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the tert-butyl group was crucial for enhancing lipophilicity, improving membrane penetration.
  • Antifungal Activity : Another research highlighted the antifungal properties of related compounds, suggesting that similar mechanisms may apply to 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid. The compound's ability to disrupt fungal cell membranes was noted as a key factor in its efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid, it is essential to compare it with other related compounds:

Table 2: Comparison with Similar Compounds

CompoundAntibacterial ActivityAntifungal ActivityUnique Features
4-HydroxyquinolineModerateLowSimple structure
Indole DerivativesHighModerateDiverse biological activities
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid HighHighVersatile applications in drug discovery

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